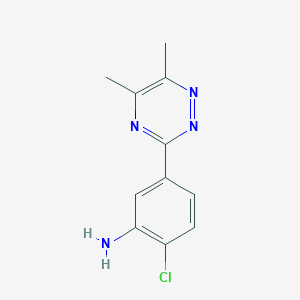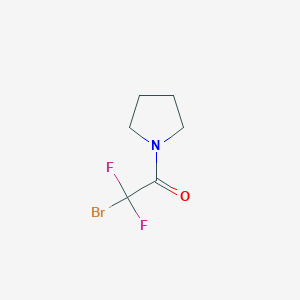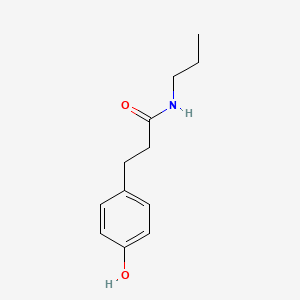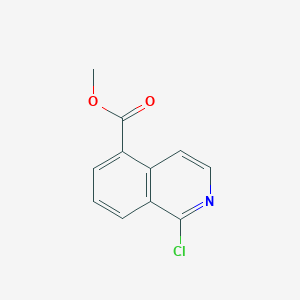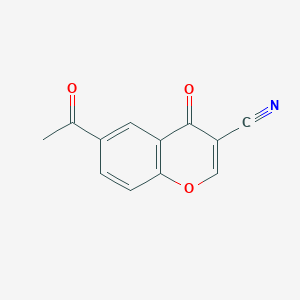
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile, also known as this compound, is a heterocyclic compound belonging to the chromone family. It is characterized by the presence of a benzopyran ring system with an acetyl group at the 6-position, a carbonyl group at the 4-position, and a nitrile group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanochromone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Addition Reactions: Hydrazine and phenylhydrazine can add to the carbonitrile function, forming iminohydrazine intermediates that further cyclize to yield pyrazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, such as amines, to form Schiff bases and other derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.
Amines: Used in substitution reactions to form Schiff bases.
Bases: Such as pyridine, used to facilitate cyclization reactions.
Major Products Formed
Pyrazole Derivatives: Formed from the addition of hydrazine or phenylhydrazine.
Schiff Bases: Formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties allow it to scavenge ROS, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4H-chromene-3-carbonitrile: Lacks the acetyl group at the 6-position.
6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile: Has an isopropyl group instead of an acetyl group.
Uniqueness
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of the acetyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other chromone derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
61776-44-1 |
|---|---|
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
6-acetyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)8-2-3-11-10(4-8)12(15)9(5-13)6-16-11/h2-4,6H,1H3 |
InChI-Schlüssel |
OJYATRCBIWZSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di-tert-butyl ((6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl) phosphate](/img/structure/B8752718.png)

![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)
